4-Propylbenzene-1,2,3-triol
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Overview
Description
4-Propylbenzene-1,2,3-triol is an organic compound with the molecular formula C9H12O3 It consists of a benzene ring substituted with a propyl group and three hydroxyl groups at positions 1, 2, and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Propylbenzene-1,2,3-triol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with propyl chloride in the presence of aluminum chloride (AlCl3) to introduce the propyl group. This is followed by hydroxylation of the benzene ring using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions to introduce the hydroxyl groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Propylbenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium dichromate (K2Cr2O7) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding dihydroxy derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be replaced by other substituents using reagents like halogens or nitro compounds
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-Propylbenzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-propylbenzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1,2,3-triol: Similar structure but with a methyl group instead of a propyl group.
4-Ethylbenzene-1,2,3-triol: Similar structure but with an ethyl group instead of a propyl group.
4-Butylbenzene-1,2,3-triol: Similar structure but with a butyl group instead of a propyl group
Uniqueness
4-Propylbenzene-1,2,3-triol is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. The propyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its methyl, ethyl, and butyl analogs.
Properties
CAS No. |
143894-06-8 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-propylbenzene-1,2,3-triol |
InChI |
InChI=1S/C9H12O3/c1-2-3-6-4-5-7(10)9(12)8(6)11/h4-5,10-12H,2-3H2,1H3 |
InChI Key |
UYXNRGBCOOUFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C=C1)O)O)O |
Origin of Product |
United States |
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